molecular formula C12H12FN3O2 B2775411 1-[1-(4-Fluoro-phenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 889939-76-8

1-[1-(4-Fluoro-phenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid

Cat. No.: B2775411
CAS No.: 889939-76-8
M. Wt: 249.245
InChI Key: HYHHEXXYIPJDKD-UHFFFAOYSA-N
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Description

“1-[1-(4-Fluoro-phenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid” is a chemical compound with the molecular formula C12H12FN3O2 . It is a specialty product for proteomics research .


Synthesis Analysis

The synthesis of triazole compounds, including “this compound”, has been a topic of interest in medicinal chemistry . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a triazole ring attached to a carboxylic acid group and a fluoro-phenyl-propyl group . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

Triazole compounds, including “this compound”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 249.24 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles represent a significant class of heterocyclic compounds with extensive applications in drug development due to their diverse biological activities. The structural variations within triazoles allow for the exploration of numerous pharmacological properties. Recent patents on triazole derivatives, including 1H-1,2,3-triazole, have highlighted their potential in treating various diseases due to their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This emphasizes the importance of triazole derivatives in creating new pharmaceuticals and the ongoing need for more efficient, sustainable synthesis methods to address emerging health challenges, such as antibiotic-resistant bacteria and neglected diseases (Ferreira et al., 2013).

Advances in Triazole Synthesis

Innovative synthetic routes for triazoles, including 1,2,3-triazoles, have been explored to enhance their biological efficacy. The copper(I) catalyzed azide-alkyne cycloaddition, known for its regioselectivity in producing 1,4-disubstituted 1,2,3-triazoles, is a pivotal method in click chemistry. This approach not only facilitates the synthesis of triazoles but also aligns with the principles of green chemistry by offering a pathway to synthesize complex molecules efficiently. The synthesis of triazoles, including 1-[1-(4-Fluoro-phenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid, contributes significantly to drug discovery and material science (Kaushik et al., 2019).

Triazoles in Antifungal and Antibacterial Research

The research on triazole derivatives has also focused on their antifungal and antibacterial activities. Triazoles, including 1,2,4-triazole derivatives, have shown significant potential in treating fungal and bacterial infections. These compounds' modes of action include inhibiting essential enzymes in microbial pathogens, which opens new avenues for developing treatments against resistant strains. This underscores the critical role of triazoles in addressing the urgent need for new antimicrobial agents in the face of growing drug resistance (Ohloblina, 2022).

Environmental and Industrial Applications

Besides medical applications, triazole derivatives, including fluorinated triazoles, play a significant role in environmental and industrial contexts. Their use extends to corrosion inhibitors, materials for optical applications, and eco-friendly alternatives in various industrial processes. This highlights the versatility of triazole derivatives in contributing to sustainable practices and innovations beyond pharmaceuticals (Hrimla et al., 2021).

Mechanism of Action

While the specific mechanism of action for “1-[1-(4-Fluoro-phenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid” is not mentioned in the search results, triazole compounds in general are known to interact with a variety of enzymes and receptors in the biological system .

Future Directions

The future directions for “1-[1-(4-Fluoro-phenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid” and similar triazole compounds could involve further exploration of their synthesis and pharmacological potentials . The therapeutic importance of triazole derivatives has been confirmed in the literature, and there is ongoing interest in synthesizing and studying their antimicrobial, antioxidant, and antiviral potential .

Properties

IUPAC Name

1-[1-(4-fluorophenyl)propyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-11(8-3-5-9(13)6-4-8)16-7-10(12(17)18)14-15-16/h3-7,11H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHHEXXYIPJDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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